molecular formula C9H18N2O2 B1592870 6-(Aminomethyl)-4-butylmorpholin-3-one CAS No. 1017113-10-8

6-(Aminomethyl)-4-butylmorpholin-3-one

Cat. No.: B1592870
CAS No.: 1017113-10-8
M. Wt: 186.25 g/mol
InChI Key: BRCOYFZTOSVJIA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-butylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-butylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-butylmorpholine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvent: Water or organic solvents like ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-butylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 6-(Hydroxymethyl)-4-butylmorpholin-3-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Aminomethyl)-4-butylmorpholin-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-butylmorpholin-3-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Butylmorpholine: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.

    6-(Aminomethyl)morpholine: Lacks the butyl group, affecting its hydrophobicity and biological activity.

    4-Butyl-3-morpholinone: Similar structure but without the aminomethyl group, leading to different applications.

Uniqueness

6-(Aminomethyl)-4-butylmorpholin-3-one is unique due to the presence of both the aminomethyl and butyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

6-(aminomethyl)-4-butylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-4-11-6-8(5-10)13-7-9(11)12/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCOYFZTOSVJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(OCC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640569
Record name 6-(Aminomethyl)-4-butylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017113-10-8
Record name 6-(Aminomethyl)-4-butylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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